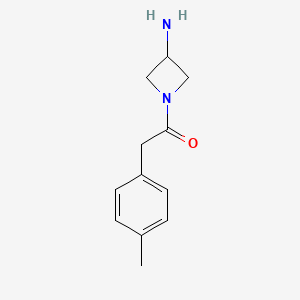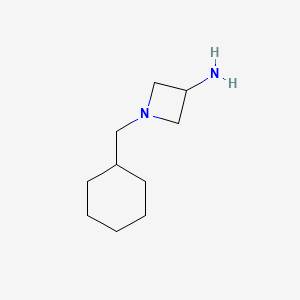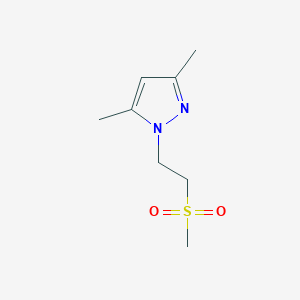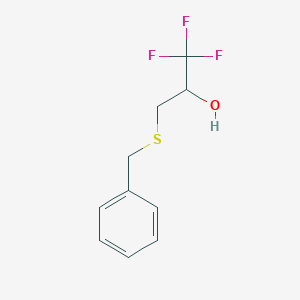
2-(Furan-3-yl)pyrimidine-4-carboxylic acid
Descripción general
Descripción
2-(Furan-3-yl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H6N2O3. It is a derivative of furan platform chemicals (FPCs), which are directly available from biomass .
Molecular Structure Analysis
The molecular structure of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid is characterized by a furan ring attached to a pyrimidine ring, which is further connected to a carboxylic acid group. The furan ring contributes to the compound’s aromaticity .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Furan-3-yl)pyrimidine-4-carboxylic acid are not detailed in the literature, furan platform chemicals, in general, are known for their versatility in chemical reactions .Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives, including “2-(Furan-3-yl)pyrimidine-4-carboxylic acid”, have been recognized for their significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds with distinct mechanisms of action .
Antifungal Activity
Furan-containing compounds have also shown promising antifungal properties . For instance, certain compounds inhibited the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL .
Anticancer Properties
Furan derivatives have been studied for their potential anticancer effects . The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .
Anti-inflammatory and Analgesic Properties
Furan has a variety of therapeutic advantages, such as anti-inflammatory and analgesic properties . These properties make it a valuable compound in the development of new drugs.
Antidepressant and Anti-anxiolytic Properties
Furan derivatives have also been used in the treatment of mental health disorders due to their antidepressant and anti-anxiolytic properties .
Anti-aging Properties
Furan-containing compounds have been associated with anti-aging properties . This makes them potential candidates for the development of anti-aging treatments.
Antihypertensive Properties
Furan derivatives have shown antihypertensive properties, making them useful in the treatment of high blood pressure .
Anti-glaucoma Properties
Furan derivatives have been associated with anti-glaucoma properties . This makes them potential candidates for the development of treatments for glaucoma.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-(Furan-3-yl)pyrimidine-4-carboxylic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that multiple pathways may be affected .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse effects .
Propiedades
IUPAC Name |
2-(furan-3-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJEHHWRPBTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469117.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469119.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469123.png)
![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469124.png)
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469125.png)
![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)
![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B1469129.png)




![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)